molecular formula C7H15ClN2O B1592654 N-methylpiperidine-3-carboxamide hydrochloride CAS No. 475060-42-5

N-methylpiperidine-3-carboxamide hydrochloride

Cat. No.: B1592654
CAS No.: 475060-42-5
M. Wt: 178.66 g/mol
InChI Key: GJIWAHKHYCEKFG-UHFFFAOYSA-N
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Description

N-Methylpiperidine-3-carboxamide hydrochloride is a piperidine derivative characterized by a carboxamide group at the 3-position of the piperidine ring, with an N-methyl substituent and a hydrochloride salt form. Key identifiers include:

  • Molecular Formula: C₇H₁₄N₂O·HCl
  • Canonical SMILES: CNC(=O)C1CCCNC1.Cl
  • InChIKey: GJIWAHKHYCEKFG-UHFFFAOYSA-N
  • Molecular Weight: Calculated as 178.67 g/mol (C₇H₁₄N₂O: 142.2 g/mol; HCl: 36.46 g/mol).

This compound is structurally related to pharmacologically active piperidine derivatives, which are often explored for their roles in drug discovery, particularly in central nervous system (CNS) and receptor-targeted therapies.

Properties

IUPAC Name

N-methylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-8-7(10)6-3-2-4-9-5-6;/h6,9H,2-5H2,1H3,(H,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIWAHKHYCEKFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622209
Record name N-Methylpiperidine-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475060-42-5
Record name N-Methylpiperidine-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylpiperidine-3-carboxamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylpiperidine-3-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with methylating agents. One common method includes the reaction of piperidine with methyl chloroformate, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-methylpiperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methylpiperidine-3-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anesthetic agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-methylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Functional Differences

Positional Isomerism: Piperidine-4-carboxamide hydrochloride differs in the carboxamide group’s position (4 vs. The pyrrolidine analogue (5-membered ring) may exhibit distinct conformational flexibility compared to the 6-membered piperidine ring .

Substituent Modifications :

  • The 3-methylphenyl group in N-(3-Methylphenyl)-3-piperidinecarboxamide hydrochloride introduces aromaticity, likely enhancing lipophilicity and altering pharmacokinetics .
  • Hydroxycyclohexyl substituents (e.g., in ) could influence solubility and hydrogen-bonding capacity .

Biological Activity

N-Methylpiperidine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring and carboxamide functional group. Its molecular formula is C7H15ClN2OC_7H_{15}ClN_2O, and it exists as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various biological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound acts as an inhibitor or modulator, influencing various biochemical pathways. Notably, it has been studied for its potential role as an analgesic or anesthetic agent, showcasing its relevance in pain management .

Biological Activity

Research indicates that this compound exhibits moderate antimicrobial activity and has the potential to interact with various biomolecules, influencing receptor binding and enzymatic activity . The precise mechanisms are still under investigation, but the compound's ability to modulate biological pathways suggests its relevance in therapeutic contexts.

Comparative Biological Activity

The following table summarizes the biological activity of this compound in comparison with related compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
This compound C₇H₁₅ClN₂OModerate antimicrobial activityCarboxamide group enhances reactivity
N-Butyl-N-methylpiperidine-3-carboxamide C₁₁H₂₂ClN₂OPotential receptor bindingContains butyl group for enhanced properties
(3R)-N-methylpiperidine-3-sulfonamide C₆H₁₄N₂O₂SInhibitor of specific enzymesSulfonamide functionality provides unique properties

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that this compound exhibited moderate antimicrobial effects against various bacterial strains. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell lysis.
  • Receptor Binding Studies : In vitro studies have shown that this compound can bind to specific receptors involved in pain signaling pathways. This interaction may contribute to its analgesic properties, warranting further investigation into its therapeutic potential .
  • Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes that are crucial for metabolic processes. For instance, it has been identified as a potential inhibitor of cholinesterase, which could have implications for treating neurodegenerative diseases like Alzheimer's .

Future Directions

Further studies are essential to elucidate the full spectrum of biological activities associated with this compound. Investigating its interactions at the molecular level will enhance our understanding of its therapeutic potential and safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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